molecular formula C7H8Cl3NO B6223440 2,6-dichloro-3-methoxyaniline hydrochloride CAS No. 2763755-26-4

2,6-dichloro-3-methoxyaniline hydrochloride

Cat. No.: B6223440
CAS No.: 2763755-26-4
M. Wt: 228.5
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Description

2,6-Dichloro-3-methoxyaniline hydrochloride is an organic compound with the molecular formula C7H7Cl2NO. It is a derivative of aniline, where two chlorine atoms are substituted at the 2 and 6 positions, and a methoxy group is substituted at the 3 position. This compound is often used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-3-methoxyaniline hydrochloride typically involves the chlorination of 3-methoxyaniline. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the 2 and 6 positions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-methoxyaniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Corresponding amines or reduced forms.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Dichloro-3-methoxyaniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-dichloro-3-methoxyaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloroaniline: Similar structure but lacks the methoxy group.

    3-Methoxyaniline: Similar structure but lacks the chlorine atoms.

    2,6-Dichloro-4-methoxyaniline: Similar structure with a methoxy group at the 4 position instead of the 3 position.

Uniqueness

2,6-Dichloro-3-methoxyaniline hydrochloride is unique due to the specific positioning of the chlorine atoms and the methoxy group, which imparts distinct chemical properties and reactivity. This unique structure allows for selective interactions in chemical reactions and biological systems, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

2763755-26-4

Molecular Formula

C7H8Cl3NO

Molecular Weight

228.5

Purity

95

Origin of Product

United States

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